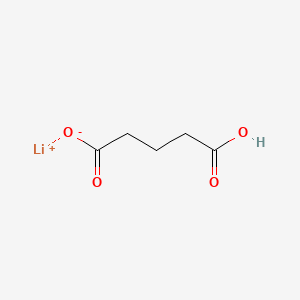
Lithium hydrogen glutarate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium hydrogen glutarate is a chemical compound that combines lithium, a highly reactive alkali metal, with hydrogen glutarate, a derivative of glutaric acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium hydrogen glutarate can be synthesized through the reaction of lithium hydroxide with glutaric acid. The reaction typically occurs in an aqueous solution, where lithium hydroxide reacts with glutaric acid to form this compound and water. The reaction conditions often involve controlled temperatures to ensure complete reaction and high yield.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the careful handling of lithium compounds and glutaric acid, ensuring purity and consistency in the final product. Advanced techniques such as crystallization and filtration may be employed to purify the compound.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium hydrogen glutarate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different lithium salts and glutaric acid derivatives.
Reduction: Reduction reactions may lead to the formation of lithium glutarate and other reduced forms.
Substitution: Substitution reactions can occur with other acids or bases, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are typical reducing agents.
Substitution Reagents: Various acids and bases can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions include different lithium salts, glutaric acid derivatives, and other substituted compounds.
Applications De Recherche Scientifique
Lithium hydrogen glutarate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for other lithium compounds.
Biology: Research into its potential biological effects and interactions with biological molecules is ongoing.
Medicine: It may have potential therapeutic applications, particularly in the treatment of mood disorders, similar to other lithium compounds.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of lithium hydrogen glutarate involves its interaction with various molecular targets and pathways. It may inhibit certain enzymes and modulate neurotransmitter levels, similar to other lithium compounds. The exact molecular targets and pathways are still under investigation, but it is believed to affect cellular signaling and neuroprotection.
Comparaison Avec Des Composés Similaires
Lithium Glutarate: Similar in structure but lacks the hydrogen component.
Lithium Succinate: Another lithium salt of a dicarboxylic acid, used in similar applications.
Lithium Citrate: Commonly used in medicine, particularly in the treatment of bipolar disorder.
Uniqueness: Lithium hydrogen glutarate is unique due to its specific combination of lithium and hydrogen glutarate, which imparts distinct chemical and physical properties
Propriétés
Numéro CAS |
94333-47-8 |
|---|---|
Formule moléculaire |
C5H7LiO4 |
Poids moléculaire |
138.1 g/mol |
Nom IUPAC |
lithium;5-hydroxy-5-oxopentanoate |
InChI |
InChI=1S/C5H8O4.Li/c6-4(7)2-1-3-5(8)9;/h1-3H2,(H,6,7)(H,8,9);/q;+1/p-1 |
Clé InChI |
QBDYZFBUDLRWIZ-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C(CC(=O)O)CC(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-2,3-dimethyl-4-[(1R)-2,6,6-trimethylcyclohex-2-en-1-yl]but-2-enal](/img/structure/B12664990.png)
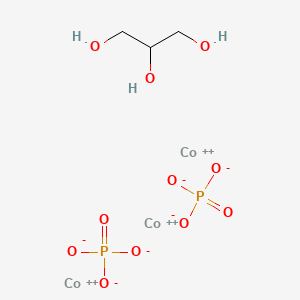
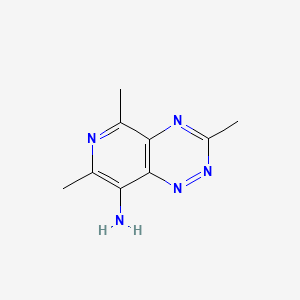
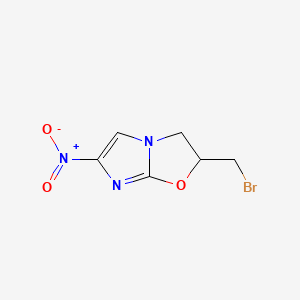
![N-[(Dibutylamino)methyl]methacrylamide](/img/structure/B12665005.png)


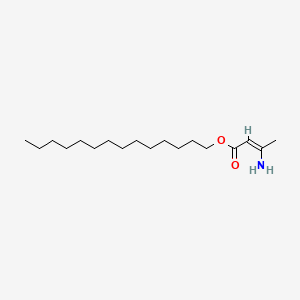
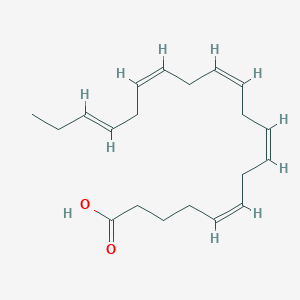
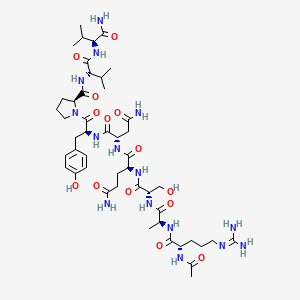

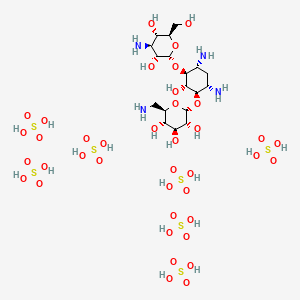
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, trimethylsilyl ester](/img/structure/B12665065.png)

